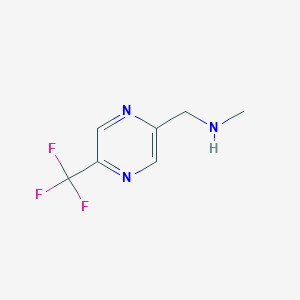

N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine

Description

Properties

CAS No. |

1060812-72-7 |

|---|---|

Molecular Formula |

C7H8F3N3 |

Molecular Weight |

191.15 g/mol |

IUPAC Name |

N-methyl-1-[5-(trifluoromethyl)pyrazin-2-yl]methanamine |

InChI |

InChI=1S/C7H8F3N3/c1-11-2-5-3-13-6(4-12-5)7(8,9)10/h3-4,11H,2H2,1H3 |

InChI Key |

NFTBAFAEFXIESX-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CN=C(C=N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine typically involves the reaction of 5-(trifluoromethyl)pyrazine-2-carbaldehyde with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industry standards. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds with pyrazine structures, including N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine, in anticancer research. For instance, derivatives of pyrazine have been shown to inhibit cell proliferation in various cancer cell lines. The structural modifications of pyrazine compounds are being explored to enhance their anticancer properties. One study noted that incorporating trifluoromethyl groups could significantly improve the efficacy of these compounds against cancer cells .

Case Study: Structural Modifications

A notable case involved the synthesis of a hybrid molecule that combined a pyrazine scaffold with a urea moiety, which demonstrated improved antiproliferative activities compared to its predecessors. This approach underscores the importance of structural optimization in enhancing the biological activity of pyrazine derivatives .

Agrochemical Applications

Fungicidal Properties

this compound and its derivatives have been investigated for their fungicidal properties. Compounds containing the trifluoromethyl group have shown promising results against various phytopathogenic fungi. For example, several synthesized analogs exhibited moderate antifungal activities, outperforming some commercial fungicides in specific assays .

Table 1: Antifungal Activity of Trifluoromethyl Pyrazine Derivatives

| Compound Name | Fungal Strain | Inhibition (% at 100 µg/mL) | Comparison with Commercial Fungicide |

|---|---|---|---|

| Compound A | Gibberella zeae | 60% | Better than carboxin |

| Compound B | Fusarium oxysporum | 55% | Comparable to boscalid |

| Compound C | Cytospora mandshurica | 50% | Similar to commercial standards |

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy in both medicinal and agricultural applications. The presence of the trifluoromethyl group has been linked to enhanced biological activity due to its electron-withdrawing properties, which can affect the compound's interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification Type | Effect on Activity | Notes |

|---|---|---|

| Addition of Trifluoromethyl | Increased potency | Enhances binding affinity |

| Urea Moiety Hybridization | Significant improvement | Boosts anticancer activity |

| Alteration in Substituents | Variable effects | Depends on steric and electronic factors |

Material Science Applications

Beyond medicinal and agricultural uses, this compound is being explored for applications in materials science. Its unique chemical properties make it suitable for developing advanced materials with specific functionalities, such as enhanced thermal stability and chemical resistance.

Research Findings

Studies have shown that incorporating pyrazine derivatives into polymer matrices can improve the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in industries requiring durable and resilient materials .

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs with variations in heterocyclic cores, substituents, and functional groups.

Pyrazole-Based Analogs

N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine ()

- Structure : Replaces pyrazine with a pyrazole ring (five-membered, two adjacent nitrogen atoms) attached to a benzyl group.

- Key Differences :

- The benzyl group increases lipophilicity (higher LogP) compared to the pyrazine-based target compound.

- Pyrazole’s reduced aromaticity and smaller ring size may alter hydrogen-bonding interactions.

- Applications : Likely used in agrochemicals or as a kinase inhibitor scaffold due to pyrazole’s prevalence in bioactive molecules .

N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methanamine ()

Thiadiazole and Triazole Derivatives

N-Methyl-1-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl]methanamine ()

- Structure : Incorporates a thiadiazole ring (five-membered, two nitrogen and one sulfur atom) and a piperidine group.

- LogP = 2.45 (moderate lipophilicity) vs. pyrazine-based compounds, which may have lower LogP due to nitrogen content.

- Applications : Suitable for CNS-targeting drugs due to piperidine’s blood-brain barrier permeability .

(4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine ()

- Structure : Combines pyrazine with a triazole ring (five-membered, three nitrogen atoms) and a fluorophenyl group.

- Key Differences :

- Triazole increases polarity and hydrogen-bonding capacity, improving aqueous solubility.

- Fluorine enhances bioavailability via reduced oxidative metabolism.

- Applications: Potential antiviral or anticancer agent due to triazole’s prevalence in nucleoside analogs .

Aromatic and Aliphatic Variants

N-Methyl-1-[4-(trifluoromethyl)phenyl]methanamine ()

- Structure : Replaces pyrazine with a simple phenyl ring.

- Higher LogP (estimated ~3.0) due to the hydrophobic phenyl group.

- Applications: Intermediate in surfactants or non-polar drug candidates .

N-Methyl-1-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)naphthalen-1-yl)methanamine ()

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP | Applications |

|---|---|---|---|---|---|

| Target Compound | Pyrazine | 5-CF₃ | ~207 | ~1.8 | Drug intermediates, ligands |

| N-Methyl-2-[1-methyl-3-CF₃-pyrazol-5-yl]benzylamine | Pyrazole | Benzyl, 3-CF₃ | ~325 | ~2.5 | Agrochemicals, kinase inhibitors |

| N-Methyl-1-[1-methyl-5-phenoxy-3-CF₃-pyrazol-4-yl]methanamine | Pyrazole | Phenoxy, 3-CF₃ | ~315 | ~2.7 | High-stability intermediates |

| N-Methyl-1-[1-(5-CF₃-thiadiazol-2-yl)piperidin-4-yl]methanamine | Thiadiazole | Piperidine, 5-CF₃ | ~280 | 2.45 | CNS drugs, enzyme inhibitors |

| (4-FPh)(5-pyrazin-2-yl-triazol-3-yl)methanamine | Triazole + Pyrazine | 4-Fluorophenyl, pyrazine | ~287 | ~1.5 | Antivirals, anticancer agents |

| N-Methyl-1-[4-CF₃-phenyl]methanamine | Phenyl | 4-CF₃ | ~189 | ~3.0 | Surfactants, hydrophobic drug scaffolds |

Research Findings and Trends

- Pyrazine vs. Pyrazole : Pyrazine’s nitrogen-rich structure favors interactions with polar biological targets (e.g., enzymes), while pyrazole derivatives are more lipophilic and suited for membrane-bound targets .

- Trifluoromethyl Impact : The -CF₃ group consistently enhances metabolic stability across analogs, but its position (e.g., 5- vs. 3-substitution) alters electronic effects and steric hindrance .

- Synthetic Optimization : Neutralizing chromatography columns with Et₃N improves yields for tertiary amines, as seen in diazirine-containing compounds .

Biological Activity

N-Methyl-1-(5-(trifluoromethyl)pyrazin-2-YL)methanamine, also known as a pyrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its trifluoromethyl group, which enhances its pharmacological properties. This article summarizes the biological activity of this compound, including relevant case studies and research findings.

- IUPAC Name : this compound

- CAS Number : 1060801-95-7

- Molecular Formula : C8H9F3N2

- Molecular Weight : 190.17 g/mol

- Purity : 95%

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit significant effects on multiple pathways, including:

- Anticancer Activity : Pyrazine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting a strong potential for further development as anticancer agents .

- Antimicrobial Properties : Some studies have indicated that pyrazine derivatives can inhibit the growth of pathogenic bacteria and fungi, although specific data on this compound is limited .

- Cytotoxicity : The cytotoxic effects of similar compounds have been documented, with some showing significant activity against cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). These studies often utilize assays like MTT or sulforhodamine B to quantify cell viability and proliferation .

Table 1: Summary of Biological Activities

Notable Research Findings

- Cytotoxicity Assays : In multiple studies, derivatives similar to this compound were tested against various cancer cell lines. For example, compounds exhibited IC50 values ranging from 0.04 to 42.30 µM against different cell lines, indicating varying degrees of potency .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of the trifluoromethyl group in enhancing the biological activity of pyrazine derivatives. Modifications to the pyrazine ring or substituents can significantly alter their efficacy and selectivity towards specific targets .

- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer proliferation and microbial resistance mechanisms. These studies suggest that structural modifications can lead to improved interactions with active sites on target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.